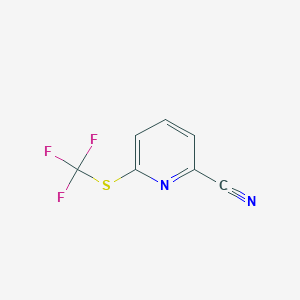
6-(Trifluoromethylthio)-2-pyridinecarbonitrile, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoromethylthio group onto the pyridine ring and subsequent nitrile formation. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Mechanism of Action
The mechanism of action of TFMPCN, 97% is not fully understood. However, it is believed to interact with proteins and DNA to modulate their activity. Specifically, it is thought to bind to proteins and DNA in a non-covalent manner, which can alter the structure and function of these molecules. In addition, TFMPCN, 97% is thought to interact with metal ions, which can also affect the activity of proteins and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMPCN, 97% are not fully understood. However, it is thought to modulate the activity of enzymes and other proteins, as well as modulate gene expression. In addition, it is believed to interact with metal ions, which can also affect the activity of proteins and DNA.
Advantages and Limitations for Lab Experiments
TFMPCN, 97% has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. In addition, it has a low toxicity and is not a volatile compound. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, and it has a relatively low solubility in organic solvents.
Future Directions
There are several potential future directions for the use of TFMPCN, 97%. For example, it could be used in the development of new pharmaceuticals and agrochemicals. In addition, it could be used to study the regulation of enzyme activity and the modulation of gene expression. Finally, it could be used to develop new synthetic methods for the synthesis of organic compounds.
Synthesis Methods
TFMPCN, 97% can be synthesized using a variety of methods. The most common method involves the reaction of trifluoromethanesulfonyl chloride and 2-pyridinecarbonitrile in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is then purified by recrystallization. Other methods of synthesis have also been reported, such as the reaction of trifluoromethanesulfonyl chloride and 2-pyridinecarbonitrile in the presence of an acid catalyst.
Scientific Research Applications
TFMPCN, 97% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as nitriles, amides, and carboxylic acids. It has also been used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the modulation of gene expression. In addition, TFMPCN, 97% has been used in the development of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDICFWJZFEVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)SC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)




![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)

![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)


